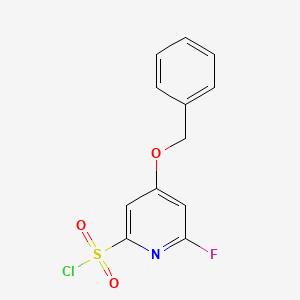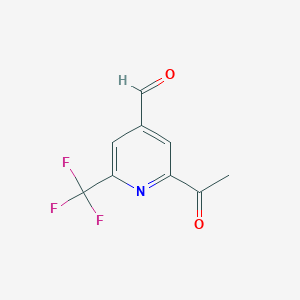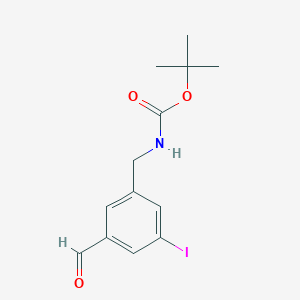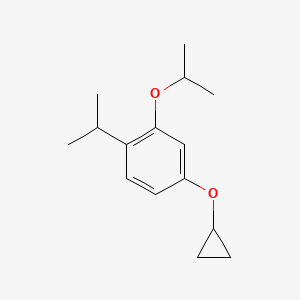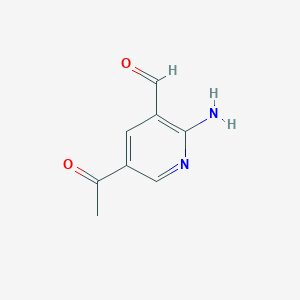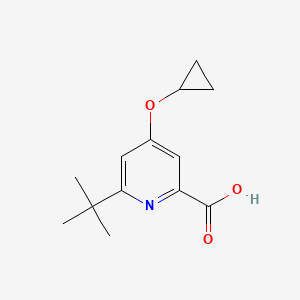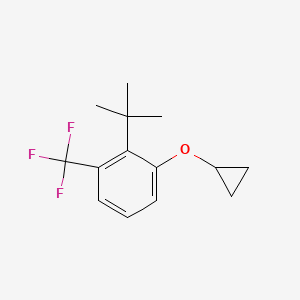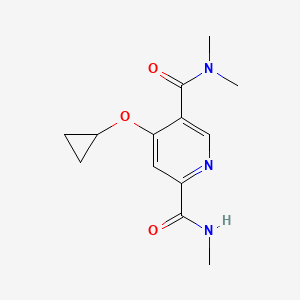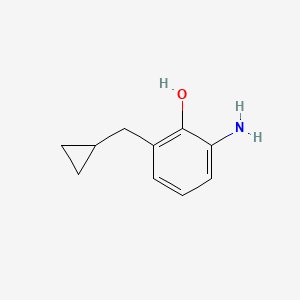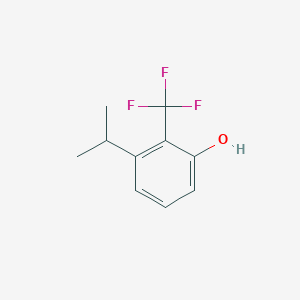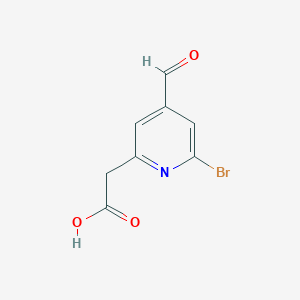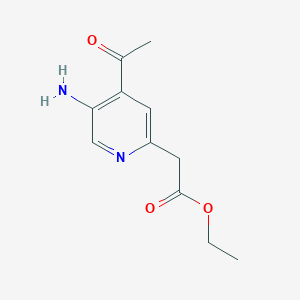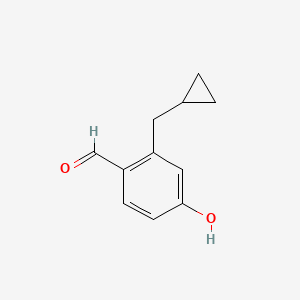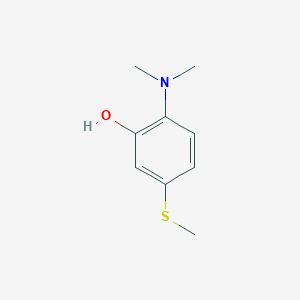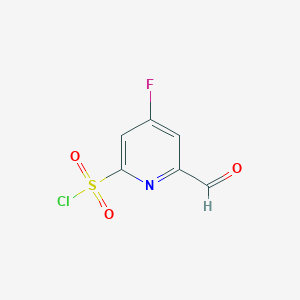
4-Fluoro-6-formylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S and a molecular weight of 223.61 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride typically involves the introduction of fluorine and sulfonyl chloride groups onto a pyridine ring. One common method involves the treatment of a fluorinated pyridine precursor with sulfonyl chloride reagents under controlled conditions. For example, the commercially available 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then subjected to further reactions to introduce the formyl and sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize efficient fluorinating and sulfonylating reagents, along with optimized reaction conditions to achieve the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Fluoro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the formyl group.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
科学的研究の応用
4-Fluoro-6-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophilesThe fluorine atom enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways .
類似化合物との比較
Similar Compounds
4-Fluoropyridine-2-sulfonyl chloride: Lacks the formyl group but shares similar reactivity due to the presence of the fluorine and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the fluorine atom but retains the formyl and sulfonyl chloride functionalities.
4-Chloro-6-formylpyridine-2-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is unique due to the combination of fluorine, formyl, and sulfonyl chloride groups on the pyridine ring.
特性
分子式 |
C6H3ClFNO3S |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
4-fluoro-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
InChIキー |
XALNJXKXNXTYQT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


